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Compound of Interest

Compound Name: Phenyl vinyl ether

Cat. No.: B1213313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used

to characterize phenyl vinyl ether (C₈H₈O). It details the expected spectral data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass

Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for

each analytical method and includes a logical workflow for the complete spectroscopic analysis

of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of phenyl
vinyl ether by providing information about the chemical environment of its hydrogen (¹H) and

carbon (¹³C) atoms.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Phenyl Vinyl Ether
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Hydrogen Atom(s)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Hc (trans to O) ~4.75
Doublet of Doublets

(dd)
Jca ≈ 13.9 (trans)

Ha (-O-CH=) ~6.55
Doublet of Doublets

(dd)

Jca ≈ 13.9 (trans), Jcb

≈ 6.2 (cis)

Hb (cis to O) ~4.45
Doublet of Doublets

(dd)
Jcb ≈ 6.2 (cis)

Aromatic Protons 7.00 - 7.40 Multiplet -

Note: The chemical shifts and coupling constants are approximate values based on typical

spectra of vinyl ethers and substituted benzenes. The exact values can vary depending on the

solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for Phenyl Vinyl Ether

Carbon Atom Chemical Shift (δ, ppm)

C=C (Vinyl) 148.2

C=C (Vinyl) 95.1

C-O (Aromatic) 156.8

C (Aromatic) 129.6

C (Aromatic) 123.3

C (Aromatic) 117.1

Solvent: Chloroform-d; Reference: TMS. Data sourced from SpectraBase and PubChem.[1]

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1213313?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurately weigh approximately 10-20 mg of liquid phenyl vinyl ether for ¹H NMR (20-50

mg for ¹³C NMR) into a clean, dry vial.[1]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). The solvent should completely dissolve the sample.[1]

If a quantitative internal standard is required, tetramethylsilane (TMS) is commonly used

as a reference (0 ppm).

Gently vortex or sonicate the mixture to ensure homogeneity.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the

liquid height is between 4.5 and 5.0 cm.[2]

Carefully cap the NMR tube.

Instrument Setup and Data Acquisition:

Wipe the exterior of the NMR tube before inserting it into the spinner turbine of the NMR

spectrometer.

Place the sample into the magnet.

Locking: The spectrometer's field frequency is adjusted to lock onto the deuterium signal

of the solvent, which stabilizes the magnetic field.[1]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks.[1]

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize

the signal-to-noise ratio.[1]

Set the appropriate acquisition parameters, including the number of scans, spectral width,

and relaxation delay.

Initiate the acquisition of the Free Induction Decay (FID).

Data Processing:
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Apply a Fourier transform to the acquired FID to convert the time-domain signal into a

frequency-domain spectrum.

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0.00

ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the peak multiplicities and coupling constants to determine the connectivity of

atoms.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in phenyl vinyl ether by

measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Data Presentation
Table 3: IR Spectroscopic Data for Phenyl Vinyl Ether

Vibrational Mode Wavenumber (cm⁻¹)

=C-H Stretch (Vinyl) 3100 - 3000

C-H Stretch (Aromatic) ~3050

C=C Stretch (Vinyl) ~1640

C=C Stretch (Aromatic) 1600 - 1450

C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) ~1250

C-O-C Symmetric Stretch (Aryl-Alkyl Ether) ~1040

C-H Out-of-Plane Bend (Aromatic) 900 - 675

Data compiled from typical values for aryl vinyl ethers.[3]
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Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
Sample Preparation:

As phenyl vinyl ether is a liquid, it can be analyzed as a neat sample (undiluted).

Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a

clean surface.

Add one small drop of phenyl vinyl ether to the center of the plate.

Carefully place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film between the plates.[4]

Instrument Setup and Data Acquisition:

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

Collect a background spectrum of the empty sample compartment. This will be subtracted

from the sample spectrum to remove contributions from atmospheric water and carbon

dioxide.

Place the prepared salt plates with the sample into the spectrometer's sample holder.

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to

improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[5]

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them with the functional groups

present in phenyl vinyl ether.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within phenyl vinyl
ether, particularly those associated with its conjugated π-electron system.

Data Presentation
Table 4: UV-Vis Spectroscopic Data for Phenyl Vinyl Ether

Electronic
Transition

λₘₐₓ (nm)
Molar Absorptivity
(ε)

Solvent

π → π* (Benzene

Ring)
~270 Not specified Ethanol/Hexane

Note: The λₘₐₓ is an approximation. Benzene absorbs at 255 nm, and the vinyloxy substituent

causes a bathochromic (red) shift. A similar chromophore, diphenyl ether, has a λₘₐₓ of 272

nm.[3][6]

Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of phenyl vinyl ether in a UV-transparent solvent (e.g., ethanol

or hexane). The solvent should not absorb in the region of interest (typically above 220

nm).

From the stock solution, prepare a dilute solution with a concentration that results in an

absorbance reading between 0.1 and 1.0 for optimal accuracy.

Transfer the dilute solution to a quartz cuvette. A separate cuvette should be filled with the

pure solvent to be used as a reference blank.[7]

Instrument Setup and Data Acquisition:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

Set the desired wavelength range for the scan (e.g., 200-400 nm).
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Place the cuvette containing the pure solvent (the blank) into the sample holder and

perform a baseline correction or zero the instrument.[8]

Replace the blank cuvette with the cuvette containing the phenyl vinyl ether solution.

Run the scan to obtain the absorption spectrum.

Data Analysis:

Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert Law (A = εcl).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of phenyl vinyl ether and to

obtain information about its structure through fragmentation analysis.

Data Presentation
Table 5: Mass Spectrometry Data for Phenyl Vinyl Ether (Electron Ionization)

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment

120 99.99 [M]⁺ (Molecular Ion)

91 63.12 [C₇H₇]⁺ (Tropylium ion)

94 31.10
[C₆H₅OH]⁺ (Phenol radical

cation)

77 19.34 [C₆H₅]⁺ (Phenyl cation)

51 15.45 [C₄H₃]⁺

Data sourced from PubChem, obtained via GC-MS with Electron Ionization (EI) at 70 eV.
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Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution of phenyl vinyl ether in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Instrument Setup and Data Acquisition:

The GC is used to separate the components of the sample before they enter the mass

spectrometer.

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the heated GC

injection port. The sample is vaporized and carried onto the capillary column by an inert

carrier gas (e.g., helium).

Separation: The GC oven temperature is programmed to ramp up, separating compounds

based on their boiling points and interactions with the column's stationary phase.

Ionization: As phenyl vinyl ether elutes from the GC column, it enters the ion source of

the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded

with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is recorded by a

computer.

Data Analysis:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of

phenyl vinyl ether (120.15 g/mol ).
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Analyze the fragmentation pattern by identifying the major fragment ions. This pattern

serves as a molecular fingerprint and can be compared to spectral libraries for

confirmation.

Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound such as phenyl vinyl ether.

Caption: General workflow for the spectroscopic characterization of phenyl vinyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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